molecular formula C18H12F3N3O5S2 B2838599 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate CAS No. 896016-61-8

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate

Cat. No.: B2838599
CAS No.: 896016-61-8
M. Wt: 471.43
InChI Key: PJQQIUWVSIKVIN-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C18H12F3N3O5S2 and its molecular weight is 471.43. The purity is usually 95%.
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Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound's molecular formula is C21H22N4O7S3C_{21}H_{22}N_{4}O_{7}S_{3}, with a molecular weight of approximately 538.61 g/mol. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The compound features several key structural components:

  • Pyran Ring : Known for its diverse biological properties.
  • Thiadiazole Moiety : This five-membered ring is associated with various pharmacological activities, including anticancer and antimicrobial effects.
  • Acetamido Group : Enhances solubility and may contribute to the compound's overall bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the thiadiazole moiety with the pyran structure. The general synthetic pathway includes:

  • Formation of the thiadiazole derivative.
  • Coupling with a pyran derivative.
  • Esterification to yield the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiadiazole and pyran structures. For instance, derivatives similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
6-Acetyl-thiadiazole derivativeHeLa29
Thiadiazole derivative with phthalimideMCF-773

These findings suggest that modifications in the structural components can significantly enhance biological activity against cancer cells .

Antimicrobial Activity

Compounds containing thiadiazole rings have demonstrated notable antimicrobial properties. For example, studies indicate that certain thiadiazole derivatives exhibit strong antibacterial effects against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .

The proposed mechanism of action for these compounds involves:

  • Inhibition of DNA Synthesis : The structural features may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Enhanced lipophilicity allows better cellular uptake, leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : Disruption of bacterial cell walls and interference with metabolic pathways are also observed.

Case Studies

In a series of experiments evaluating the cytotoxicity of various derivatives:

  • Study on Thiadiazole Derivatives : Compounds were tested against MCF-7 and HeLa cell lines using an MTT assay. The results indicated that modifications to the thiadiazole structure could lead to significant increases in cytotoxicity .
  • Antibacterial Testing : A study assessed the efficacy of thiadiazole derivatives against Mycobacterium bovis BCG, revealing promising results with minimal inhibitory concentrations (MIC) as low as 31.25 μg/mL for certain derivatives .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O5S2/c1-9(25)22-16-23-24-17(31-16)30-8-12-6-13(26)14(7-28-12)29-15(27)10-3-2-4-11(5-10)18(19,20)21/h2-7H,8H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQQIUWVSIKVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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